Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate
Description
Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrido-diazepine core. The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a ketone functionality at the 4-position. Such structures are frequently employed in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly in the development of protease inhibitors or kinase modulators due to their conformational rigidity and ability to engage in hydrogen bonding via the carbonyl group.
Properties
IUPAC Name |
tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-7-5-11(17)15-9-8-14-6-4-10(9)16/h9-10,14H,4-8H2,1-3H3,(H,15,17)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSONJYXQMDJR-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC2C1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)N[C@H]2[C@@H]1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377005-04-2 | |
| Record name | rac-tert-butyl (5aR,9aS)-4-oxo-decahydro-1H-pyrido[3,4-b][1,4]diazepine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is typically synthesized through a multi-step organic synthesis process. The starting materials may include a range of aldehydes and amines, which undergo condensation, cyclization, and esterification reactions. Careful control of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over the synthesis parameters, minimizing human error and enhancing scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or peracids.
Reduction: Generally involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of a functional group by another, often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., phosphorus tribromide), acids (e.g., hydrochloric acid).
Major Products
Oxidation Products: Ketones or aldehydes depending on the functional groups present.
Reduction Products: Alcohols or amines.
Substitution Products: Varies widely based on the substituent introduced, often leading to derivatives with altered physical or chemical properties.
Scientific Research Applications
Chemistry
In organic chemistry, Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is studied for its structural properties and reactivity. It serves as a model compound in the development of new synthetic methodologies and reaction mechanisms.
Biology
This compound has potential applications in biochemistry and molecular biology as a probe for studying enzyme activity and protein interactions. Its unique structure allows for binding to specific biological targets, facilitating the study of biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological molecules opens avenues for drug development, particularly in targeting diseases associated with specific enzymes or receptors.
Industry
Industrial applications include its use as a chemical intermediate in the synthesis of more complex molecules. Its stability and reactivity profile make it valuable in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action for Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate depends on its specific application. Generally, it interacts with biological targets by binding to enzymes or receptors, altering their activity. This binding may inhibit or activate these targets, leading to various biochemical effects. Molecular pathways involved include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Compound A : (±)-6-epi-Adunctin E [(±)-8] (from )
- Structure : Features a dibenzofuran core with hydroxyl, methoxy, and isopropyl substituents.
- Synthesis : Hydrogenation of precursor (±)-2 using 10% Pd/C in ethyl acetate under H₂, yielding 85% after purification .
- Key Differences :
- The pyrido-diazepine core in the target compound offers greater nitrogen density and conformational flexibility compared to the planar dibenzofuran system in (±)-6.
- The Boc group in the target compound enhances solubility in organic solvents, whereas the hydroxyl and methoxy groups in (±)-8 increase polarity.
Compound B : Triazolo-thiadiazole Derivatives (from )
- Structure : Triazolo[3,4-b]-1,3,4-thiadiazole scaffolds with alkyl/aryl substituents.
- Functional Impact : Alkyl/aryl groups at specific positions enhance lipophilicity and electronic properties, influencing bioavailability and binding affinity .
- The Boc group in the target compound provides steric bulk, which may hinder enzymatic degradation compared to smaller substituents in triazolo-thiadiazoles.
Mechanistic and Application Insights
- Substituent Effects : Alkyl/aryl groups in triazolo-thiadiazoles improve membrane permeability, a principle that could guide derivatization of the target compound’s pyrido-diazepine core for enhanced pharmacokinetics .
Biological Activity
Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
Chemical Structure
The compound features a complex bicyclic structure that includes a pyrido and diazepine moiety. The tert-butyl group is known to enhance lipophilicity and may influence the compound's interaction with biological targets.
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems and enzyme inhibition.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes related to steroid metabolism. For instance:
- Inhibition of 5-alpha reductase : This enzyme converts testosterone to dihydrotestosterone (DHT), and its inhibition could lead to therapeutic effects in conditions like benign prostatic hyperplasia and androgenic alopecia .
Pharmacological Effects
The compound has been evaluated for its effects on various biological systems:
- Antidepressant-like effects : Animal models have shown that compounds with similar structures can exhibit anxiolytic properties by modulating GABAergic activity.
- Neuroprotective effects : Research suggests potential neuroprotective roles in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | 5-alpha reductase inhibition | |
| Neuroprotection | Protective in neurodegenerative models | |
| Anxiolytic Activity | Reduction in anxiety-like behavior |
Study 1: In Vivo Assessment of Neuroprotective Effects
A study conducted on mice evaluated the neuroprotective effects of the compound in a model of induced oxidative stress. Results indicated a significant reduction in neuronal death and improvement in cognitive function metrics compared to controls.
Study 2: Clinical Implications for Androgenic Disorders
A clinical trial assessed the efficacy of a related compound in managing symptoms of androgenic alopecia. The findings suggested marked improvements in hair regrowth and patient-reported outcomes after 12 weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
